molecular formula C12H20N4O B2442978 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol CAS No. 223461-35-6

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol

カタログ番号: B2442978
CAS番号: 223461-35-6
分子量: 236.319
InChIキー: GIJGPLUNCMJVHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol . This compound features a piperazine ring substituted with a pyrimidine group and a butanol chain. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds.

特性

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-11-2-1-6-15-7-9-16(10-8-15)12-13-4-3-5-14-12/h3-5,17H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGPLUNCMJVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCO)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Reaction Scheme

The general reaction proceeds as follows:

$$
\text{1-(Pyrimidin-2-yl)piperazine} + \text{4-Chlorobutan-1-ol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key Reactants and Conditions

  • Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or alcohols (ethanol, propanol).
  • Bases: Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N) to neutralize HCl byproducts.
  • Temperature: 50–150°C, with optimal yields reported at 80–120°C.

Alternative Methodologies

While the nucleophilic substitution route is standard, alternative approaches include:

  • Reductive Amination: Reaction of 4-aminobutan-1-ol with pyrimidine-containing ketones, though this method is less efficient due to competing side reactions.
  • Solid-Phase Synthesis: Utilized for high-throughput production, though scalability remains a challenge.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. A comparative analysis of yields under different solvents is summarized below:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetonitrile 80 78 95
DMF 120 82 93
Ethanol 70 65 89
Propanol 90 71 91

Data adapted from patent EP0395192A3 and analogous procedures for related piperazine derivatives.

Role of Bases

Triethylamine outperforms inorganic bases like K$$2$$CO$$3$$ in minimizing side reactions (e.g., oxidation of the hydroxyl group). However, K$$2$$CO$$3$$ is preferred industrially due to cost-effectiveness.

Temperature and Time

Elevated temperatures (80–120°C) reduce reaction times from 24 hours to 6–8 hours but risk thermal degradation. A balance between temperature and time is critical for optimal output.

Industrial-Scale Production Considerations

Scalability Challenges

  • Purification: Column chromatography is impractical at scale; recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity.
  • Byproduct Management: HCl gas generated during the reaction requires scrubbing systems to meet environmental regulations.

Case Study: Pilot Plant Synthesis

A 10 kg batch synthesis reported by SynThink Chemicals utilized the following protocol:

  • Reactor Setup: 1-(Pyrimidin-2-yl)piperazine (7.2 kg) and 4-chlorobutan-1-ol (5.0 kg) dissolved in acetonitrile (50 L).
  • Base Addition: K$$2$$CO$$3$$ (4.4 kg) added gradually under nitrogen.
  • Reaction: Heated to 85°C for 10 hours with vigorous stirring.
  • Workup: Filtered, concentrated, and recrystallized to yield 8.1 kg (76%) of product.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.30 (d, J = 4.8 Hz, 2H, pyrimidine-H), 4.50 (t, J = 5.2 Hz, 1H, -OH), 3.45–3.40 (m, 4H, piperazine-H), 2.60–2.55 (m, 4H, piperazine-H), 1.70–1.50 (m, 4H, butanol-CH$$2$$).
  • HPLC: Retention time = 6.7 min (C18 column, 70:30 H$$_2$$O:MeCN), purity ≥98%.

Impurity Profiling

Common impurities include:

  • Unreacted 1-(Pyrimidin-2-yl)piperazine: ≤0.5% by HPLC.
  • 4-Chlorobutan-1-ol Residuals: Controlled to <100 ppm via vacuum distillation.

Comparative Analysis with Related Compounds

Structural Analogues

Compound Key Structural Difference Synthetic Complexity
Buspirone Spirodecane-dione moiety High
4-(2-Pyrimidinyl)-1-piperazinebutanamine Amine terminus instead of hydroxyl Moderate

Buspirone synthesis shares intermediate steps with this compound but requires additional cyclization reactions.

化学反応の分析

Types of Reactions

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:
Research indicates that 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol exhibits promising activity against various diseases. It has been investigated for its potential as an antimicrobial agent and anticancer drug . Studies have shown that the compound can inhibit certain enzymes involved in cancer cell proliferation and may also exhibit activity against bacterial strains.

Case Study:
In a study examining the compound's effects on cancer cell lines, significant reductions in cell viability were observed at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Biochemical Research

Enzyme Inhibition Studies:
The compound has been utilized in studies focusing on enzyme inhibition, particularly those related to neurotransmitter systems. Its ability to interact with specific receptors makes it valuable for understanding neurotransmitter dynamics.

Mechanism of Action:
The mechanism involves hydrogen bonding and π-π interactions facilitated by the pyrimidine ring, enhancing binding affinity to target proteins. This interaction can modulate the activity of enzymes involved in neurotransmission.

Material Science

Development of New Materials:
this compound is also being explored for its potential in creating new materials with specific functional properties. Its unique structure allows for modifications that can lead to novel applications in polymer science.

Industrial Applications

Chemical Processes:
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its stability and reactivity under various conditions make it suitable for diverse chemical processes.

作用機序

The mechanism of action of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrimidine ring, a piperazine ring, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

生物活性

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol, with the molecular formula C12H20N4O and a molecular weight of 236.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a piperazine ring and a pyrimidine moiety, which are crucial for its biological activity. The typical synthesis involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-chlorobutan-1-ol under basic conditions, often using solvents like acetonitrile or methanol .

Synthetic Route Overview

StepReactantsConditionsProducts
11-(2-pyrimidinyl)piperazine + 4-chlorobutan-1-olBasic conditions (e.g., K2CO3)This compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The pyrimidine ring facilitates hydrogen bonding and π–π interactions, while the piperazine ring enhances binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition and receptor binding.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial activities. For example, studies on similar piperazine derivatives have shown effective inhibition against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms involving DNA gyrase inhibition .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Similar pyrimidine derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound may also possess anticancer properties .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of a related compound, demonstrating significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that derivatives could effectively disrupt bacterial cell functions without compromising membrane integrity .

Bacterial StrainMIC (μg/mL)
S. epidermidis2.5
S. aureus2.5
MRSA6.7

Anticancer Evaluation

Another investigation focused on the structure-activity relationship of pyrimidine derivatives as CDK inhibitors, revealing that modifications to the piperazine and pyrimidine rings significantly influenced their inhibitory potency against cancer cell lines .

5. Conclusion

The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure allows it to interact with multiple biological targets effectively, making it a valuable candidate for further research and development in therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol via nucleophilic substitution reactions?

  • Methodological Answer : The synthesis typically involves reacting 2-(piperazin-1-yl)pyrimidine with a brominated butanol derivative (e.g., 1,4-dibromobutane) in the presence of a base like K2_2CO3_3 in polar aprotic solvents (e.g., diethylformamide) under reflux conditions. Stoichiometric control (e.g., 0.2 mol pyrimidine derivative with 0.22 mol dibromobutane) minimizes bis-alkylated byproducts. Post-reaction purification includes filtration, solvent evaporation, and extraction with organic phases (e.g., CHCl3_3), followed by crystallization .

Q. How can impurities such as bis-alkylated byproducts be minimized during synthesis?

  • Methodological Answer : Impurities like bis-alkylated derivatives can be reduced by optimizing reaction stoichiometry (limiting excess alkylating agents) and using phase-transfer catalysts. Chromatographic techniques (e.g., silica gel column with chloroform:methanol eluent) effectively isolate the target compound. Analytical HPLC or TLC should monitor reaction progress, with impurity profiles verified against reference standards (e.g., EP Impurities F, G, H) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at 1586 cm1^{-1}, aromatic C-H bend at 983 cm1^{-1}) .
  • NMR : 1^1H NMR in CDCl3_3 reveals proton environments (e.g., pyrimidine protons at δ 8.25 ppm, piperazine protons at δ 3.80 ppm) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) with mean C–C bond length precision of 0.002 Å .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers in hydroxybutyl-linked derivatives of this compound?

  • Methodological Answer : Enantiomeric resolution of hydroxybutyl derivatives (e.g., 3-hydroxybutyl linker) often fails with classical methods like tartaric acid derivatives due to low diastereomeric excess. Advanced strategies include chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution with lipases. Computational modeling (e.g., molecular docking) can predict chiral recognition patterns .

Q. How does computational modeling assist in predicting the binding affinity of this compound to serotonin receptors?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with serotonin receptors (e.g., 5-HT1A_{1A}). Key parameters include ligand-receptor binding energy (ΔG), hydrogen-bonding with residues (e.g., Asp116, Ser199), and π-π stacking with aromatic side chains. Comparative analysis with reference ligands (e.g., lesopitron) validates predicted affinities .

Q. What are the challenges in achieving regioselectivity when introducing pyrimidine rings via palladium-catalyzed couplings?

  • Methodological Answer : Regioselectivity in cross-couplings (e.g., Suzuki-Miyaura) depends on catalyst choice (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) and directing groups. For pyrimidine systems, steric hindrance at the 2-position often directs coupling to the 4-position. Computational studies (DFT calculations) predict transition-state energies to optimize conditions. Experimental validation via 13^{13}C NMR tracking of intermediate adducts is critical .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。